N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 315.39 g/mol
- IUPAC Name : this compound
Structural Representation
Property | Value |
---|---|
Molecular Formula | C16H17N3O2S |
Molecular Weight | 315.39 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to possess antifungal and antibacterial activities against various pathogens.
- Antifungal Activity : In vitro studies demonstrated that related thieno[3,4-c]pyrazole compounds exhibited good inhibitory effects against fungi such as Candida albicans and Cryptococcus neoformans .
- Antibacterial Activity : Similar compounds have also shown effectiveness against Gram-positive and Gram-negative bacteria. The structure of these compounds allows for interaction with microbial cell membranes, disrupting their integrity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing leakage and cell death.
Study 1: Antifungal Efficacy
A study published in PubMed evaluated the antifungal properties of thieno[3,4-c]pyrazole derivatives. The results indicated that certain derivatives had low minimum inhibitory concentrations (MICs), demonstrating their potential as novel antifungal agents .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of similar compounds against a panel of bacteria. The findings revealed that these compounds exhibited broad-spectrum activity with minimal cytotoxicity towards mammalian cells .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNWRVFTUEJNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.